[2-ethoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate
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Overview
Description
[2-ethoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate typically involves several steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Acylation: The hydrazide is then acylated with ethyl 4-formylbenzoate under acidic conditions to form the hydrazone intermediate.
Final Coupling: The hydrazone intermediate is coupled with 2-ethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or sulfonyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s hydrazone moiety can be used for the development of enzyme inhibitors or as a probe for studying enzyme activity. The trimethoxybenzoyl group is known for its bioactivity, which can be exploited in drug design.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of anti-cancer agents. The hydrazone linkage is a common motif in drugs that target cancer cells due to its ability to form stable complexes with metal ions, which can induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which [2-ethoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate exerts its effects is largely dependent on its interaction with biological targets. The hydrazone moiety can form stable complexes with metal ions, which can disrupt cellular processes and induce apoptosis. Additionally, the trimethoxybenzoyl group can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [2-ethoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- [2-ethoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
Uniqueness
What sets [2-ethoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the ethoxy and trimethoxybenzoyl groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C28H29N3O8 |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H29N3O8/c1-5-38-22-13-18(11-12-21(22)39-28(34)19-9-7-6-8-10-19)16-30-31-25(32)17-29-27(33)20-14-23(35-2)26(37-4)24(15-20)36-3/h6-16H,5,17H2,1-4H3,(H,29,33)(H,31,32)/b30-16+ |
InChI Key |
GKUIMIPNCIIRQP-OKCVXOCRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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